![molecular formula C7H12O4S B2698487 1,1-Dioxothiepane-2-carboxylic acid CAS No. 1783717-45-2](/img/structure/B2698487.png)
1,1-Dioxothiepane-2-carboxylic acid
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Overview
Description
Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH). The name “carboxyl” comes from the carbonyl (C=O) and hydroxyl (O-H) groups that make up the carboxyl group .
Synthesis Analysis
Carboxylic acids can be synthesized from a variety of reactions, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles, amides, esters, or acyl chlorides, or the carboxylation of Grignard reagents .Molecular Structure Analysis
The carboxyl group in carboxylic acids consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group. This group is planar and can participate in hydrogen bonding, which influences the physical properties of carboxylic acids .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including decarboxylation, reduction to primary alcohols, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than other substances of comparable molar mass due to their ability to form dimeric associations involving two hydrogen bonds . Their solubility in water decreases as the carbon chain length increases .Scientific Research Applications
- Researchers have discovered that carboxylic acid reductase , an enzyme naturally producing aldehydes, can be repurposed to efficiently synthesize esters using 1,1-dioxothiepane-2-carboxylic acid as a co-substrate . Esters find applications in flavors, fragrances, and agricultural chemicals. This enzymatic approach offers a more sustainable alternative to traditional industrial processes that rely on organic solvents, acid or base catalysts, and heat.
- The 1,1-dioxothiepane-2-carboxylic acid moiety has been investigated for its potential as an antioxidant. Analogous compounds with a 1,2-dithiolane-4-carboxylic acid scaffold were studied for their selectivity toward thioredoxin reductase (TrxR). Understanding these interactions could lead to novel antioxidant therapies .
Biocatalysis and Ester Synthesis
Antioxidant Properties
Safety And Hazards
Future Directions
Recent research in carboxylic acids has focused on catalytic decarboxylative transformations, which involve the replacement of the carboxyl group with the extrusion of CO2 . This area of research has expanded significantly in recent years, particularly with the use of various classes of carboxylic acids as substrates .
properties
IUPAC Name |
1,1-dioxothiepane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)6-4-2-1-3-5-12(6,10)11/h6H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUILKCZQCKRHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(S(=O)(=O)CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dioxothiepane-2-carboxylic acid |
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